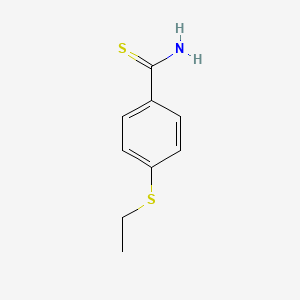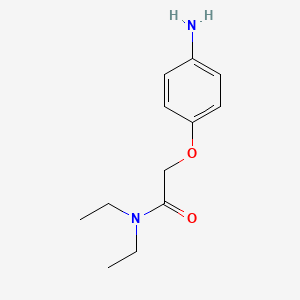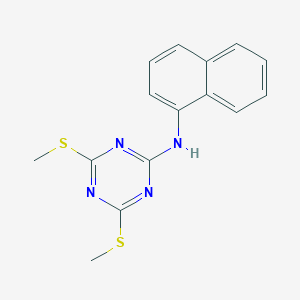
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two methylsulfanyl groups and a naphthyl group attached to the triazine ring
Vorbereitungsmethoden
The synthesis of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-naphthylamine and 2,4,6-trichloro-1,3,5-triazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically heated to facilitate the formation of the desired product.
Synthetic Route: The process involves the nucleophilic substitution of chlorine atoms in the triazine ring with the naphthylamine and methylsulfanyl groups. This is achieved through a series of steps, including the addition of reagents like sodium methanethiolate and subsequent purification of the product.
Analyse Chemischer Reaktionen
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the triazine ring to a more reduced state.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl groups can be replaced with other functional groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific proteins. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of 4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4,6-Bis(methylsulfanyl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives. It is highly reactive and serves as a starting material for introducing different functional groups into the triazine ring.
4,6-Dimethoxy-1,3,5-triazine: This compound is another triazine derivative with different substituents. It is used in organic synthesis and has applications in the development of new materials.
4,6-Dichloro-1,3,5-triazin-2-amine: This compound is structurally similar but lacks the naphthyl and methylsulfanyl groups. It is used in various chemical reactions and serves as a building block for synthesizing more complex molecules.
Eigenschaften
CAS-Nummer |
42460-11-7 |
|---|---|
Molekularformel |
C15H14N4S2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4,6-bis(methylsulfanyl)-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H14N4S2/c1-20-14-17-13(18-15(19-14)21-2)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,16,17,18,19) |
InChI-Schlüssel |
ITQUHQHQRHAUML-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


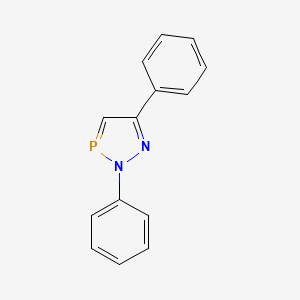
![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)

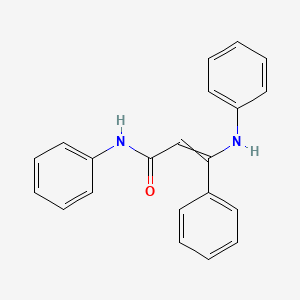
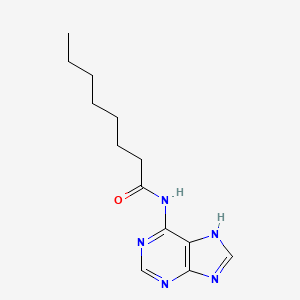

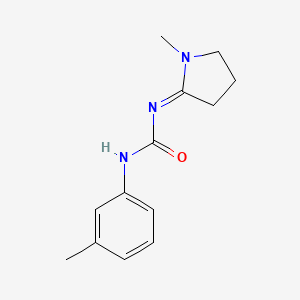

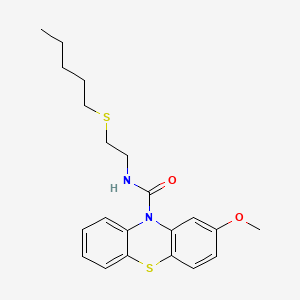
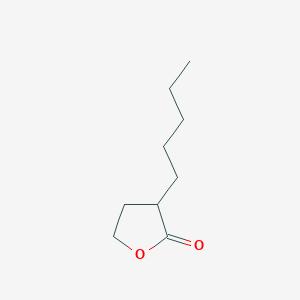
silyl sulfate](/img/structure/B14652319.png)
